N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride
Description
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride (C₁₀H₁₁ClN, molecular weight 167.64 g/mol) is a propargylamine derivative characterized by a tert-butyl group attached to the amine nitrogen, a phenyl-substituted propargyl chain, and a hydrochloride counterion . This compound’s structural features—such as the electron-deficient propargyl group and bulky tert-butyl substituent—impart unique reactivity and physicochemical properties. Potential applications include its use as a building block in pharmaceutical intermediates or materials science due to its conjugated triple bond and aromatic system .
Properties
IUPAC Name |
2-methyl-N-(3-phenylprop-2-ynyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12;/h4-6,8-9,14H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUAYRUMWRFBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride typically involves the following steps:
Formation of the tert-butylamine: This can be achieved by reacting tert-butyl chloride with ammonia or by using tert-butylamine directly.
Alkyne Formation: The phenylacetylene is synthesized through the Sonogashira coupling reaction, which involves the reaction of phenyl halides with terminal alkynes in the presence of a palladium catalyst.
Amine Formation: The final step involves the reaction of the tert-butylamine with the phenylacetylene to form the desired product. This reaction is typically carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Conjugate Additions
The terminal alkyne undergoes regioselective nucleophilic additions under basic conditions. Key findings include:
Thiol-Yne Reactions
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Substrates : Thiols (e.g., 2-naphthalenethiol)
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Catalysts : Tertiary amines (e.g., DBU, TBD) or phosphines
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Stereoselectivity : Dependent on solvent polarity and catalyst basicity:
| Solvent | Dielectric Constant | E:Z Ratio |
|---|---|---|
| Benzene | 2.27 | 98:2 |
| Acetonitrile | 37.5 | 34:66 |
| DMSO | 46.7 | 22:78 |
Mechanism :
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Deprotonation of the thiol by the catalyst.
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Anti-addition across the alkyne, forming a trans-configured product .
Cyclization and Heterocycle Formation
The propargylamine structure facilitates cyclization with carbonyl compounds to form nitrogen-containing heterocycles:
Steric and Electronic Effects
The tert-butyl group influences reactivity:
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Steric Hindrance : Reduces nucleophilic attack at the amine site.
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Electronic Effects : Electron-donating tert-butyl stabilizes intermediates in cycloadditions .
Industrial and Medicinal Relevance
Scientific Research Applications
Chemistry: N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving amines and alkynes.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The compound’s structure may be modified to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |
|---|---|---|---|
| N-(tert-Butyl)-3-phenyl-2-propyn-1-amine HCl | C₁₀H₁₁ClN | 167.64 | Propargyl chain, tert-butyl, phenyl, HCl |
| Propylamine, N-tert-butyl-1-methyl-3,3-diphenyl-, HCl | C₂₀H₂₈ClN | 318.90* | Diphenyl, methyl, extended alkyl chain |
| N-Benzyl-N-methylprop-2-yn-1-amine | C₁₁H₁₃N | 159.23 | Propargyl, benzyl, methyl |
| 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | C₁₃H₁₆ClN₃ | 249.74 | Pyrazole ring, 2-chlorophenyl, tert-butyl |
Key Observations :
- Molecular Weight : The target compound’s lower molecular weight compared to diphenyl-substituted analogues (e.g., C₂₀H₂₈ClN) may improve solubility in polar solvents .
Biological Activity
N-(tert-Butyl)-3-phenyl-2-propyn-1-amine hydrochloride is a compound that has garnered interest in various fields of biological research, particularly due to its potential applications in medicinal chemistry and its unique structural properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Profile
- Molecular Formula : C13H17ClN
- Molecular Weight : 227.74 g/mol
- Classification : Propargylamine derivative
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound's amine group is capable of forming hydrogen bonds and ionic interactions, while the alkyne moiety can participate in click chemistry reactions. These interactions can modulate various biological pathways, which may lead to diverse pharmacological effects.
Key Targets
- Dopamine β-hydroxylase : This enzyme is crucial for the conversion of dopamine to norepinephrine. This compound acts as an inhibitor of this enzyme, potentially influencing neurotransmitter levels and signaling pathways .
1. Enzyme Interaction Studies
Research indicates that this compound can be utilized as a probe to study enzyme interactions and metabolic pathways involving amines and alkynes . Its ability to inhibit dopamine β-hydroxylase suggests potential implications in treating conditions related to neurotransmitter imbalances.
2. Anticancer Properties
Preliminary studies suggest that propargylamines, including this compound, may exhibit anticancer effects by inhibiting specific pathways involved in tumor growth and proliferation . Further research is needed to elucidate the exact mechanisms by which this compound may exert cytotoxic effects on cancer cells.
3. Neuropharmacological Effects
Given its role as a dopamine β-hydroxylase inhibitor, the compound may influence neuropharmacological activities, potentially providing therapeutic benefits in neurodegenerative diseases or mood disorders .
Research Findings
Case Studies
- Inhibition of Dopamine β-hydroxylase : A study demonstrated that this compound effectively inhibited dopamine β-hydroxylase activity in vitro, leading to increased dopamine levels and reduced norepinephrine synthesis. This finding highlights its potential use in treating conditions characterized by low dopamine levels .
- Anticancer Activity : In a preliminary study involving various cancer cell lines, compounds structurally similar to this compound showed significant cytotoxicity, suggesting that further exploration could lead to the development of novel anticancer agents .
Q & A
Q. What safety protocols are essential for handling propargyl amines and HCl salts?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in fume hoods. Neutralize spills with sodium bicarbonate. Store HCl salts in desiccators to prevent moisture absorption. Refer to SDS for emergency procedures (e.g., eye exposure: rinse with water for 15 minutes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
